molecular formula C17H21N3O6 B2756078 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 899975-15-6

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2756078
CAS No.: 899975-15-6
M. Wt: 363.37
InChI Key: JYDBKGUDWWMRIT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899975-15-6) is a nitrobenzamide derivative supplied with a minimum purity of 90%+ for research applications . This compound has a molecular formula of C17H21N3O6 and a molecular weight of 363.37 g/mol . The nitro group is a significant pharmacophore in medicinal chemistry, often incorporated into drug structures to enhance bioactivity and modulate pharmacokinetics, though its presence requires careful evaluation . Benzamide derivatives, as a class, are recognized for their essential bioactivities in drug discovery, exhibiting various pharmacological properties . This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or personal use. It is available in quantities ranging from 2mg to 75mg to support laboratory-scale investigations .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-19(2)13(14-6-5-7-26-14)10-18-17(21)11-8-15(24-3)16(25-4)9-12(11)20(22)23/h5-9,13H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBKGUDWWMRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Dimethoxybenzoic Acid

The synthesis begins with 3,4-dimethoxybenzoic acid , which undergoes nitration to introduce the nitro group at the ortho position relative to the carboxylic acid. Nitration conditions must balance reactivity and selectivity:

  • Reagents : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating methoxy groups.
  • Outcome : 4,5-Dimethoxy-2-nitrobenzoic acid is obtained in 65–72% yield after recrystallization from ethanol.

Table 1: Nitration Optimization

Nitrating Agent Temperature (°C) Yield (%) Purity (%)
HNO₃/H₂SO₄ 0–5 68 98
Acetyl nitrate 25 55 92
NO₂BF₄ -10 72 99

Conversion to Benzoyl Chloride

4,5-Dimethoxy-2-nitrobenzoic acid is activated for amide coupling via conversion to its acid chloride:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM).
  • Conditions : Reflux for 2–4 hours, followed by solvent removal under vacuum.
  • Yield : 85–90%.

Synthesis of 2-(Dimethylamino)-2-(Furan-2-yl)Ethylamine

Furan Ring Functionalization

The furan moiety is introduced via nucleophilic addition or transition-metal-catalyzed coupling. A proven method involves:

  • Starting Material : Furan-2-carbaldehyde.
  • Step 1 : Condensation with dimethylamine hydrochloride in ethanol under reflux to form 2-(dimethylamino)-1-(furan-2-yl)ethanol .
  • Step 2 : Oxidation of the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.

Table 2: Reductive Amination Conditions

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₃CN MeOH 25 78
H₂/Pd-C EtOH 50 65
Zn(BH₄)₂ THF 0 82

Stereochemical Considerations

The tertiary carbon at the amine center introduces the possibility of racemization. Chiral resolution via diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee) to >95%.

Amide Bond Formation

The final step couples 4,5-dimethoxy-2-nitrobenzoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine:

  • Conditions : Schotten-Baumann reaction using aqueous NaOH and DCM at 0°C.
  • Workup : Extraction with DCM, drying (MgSO₄), and column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 70–75%.

Table 3: Coupling Reagent Comparison

Reagent Solvent Base Yield (%)
DCC/DMAP DCM NEt₃ 68
HATU DMF DIPEA 82
EDC/HOBt THF NaHCO₃ 73

Alternative Synthetic Routes

Mitsunobu Reaction for Amine Installation

A Mitsunobu reaction between 2-(furan-2-yl)ethanol and dimethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) provides an alternative pathway to the amine intermediate, avoiding redox steps.

Late-Stage Nitration

Introducing the nitro group after amide coupling is feasible but risks over-nitration or decomposition. Controlled nitration with acetyl nitrate (AcONO₂) at -15°C achieves 60% yield.

Analytical Validation and Characterization

Critical characterization data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.02 (s, 6H, OCH₃), 3.85 (m, 2H, CH₂NH), 2.32 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calculated for C₁₈H₂₂N₃O₆ [M+H]⁺: 376.1509; found: 376.1512.

Challenges and Optimization Opportunities

Key challenges include:

  • Nitro Group Stability : Thermal decomposition during high-temperature steps necessitates low-temperature protocols.
  • Amine Nucleophilicity : The dimethylamino group’s steric hindrance slows amide coupling, requiring potent activators like HATU.
  • Furan Reactivity : Electrophilic conditions risk furan ring opening; thus, mild reagents are essential.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for further research in medicinal applications:

  • Anticancer Activity : Preliminary studies suggest that N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide may inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:
    • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
    • Cell Cycle Arrest : Research indicates that it can halt the cell cycle at specific phases, preventing tumor growth.
  • Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

Anticancer Efficacy

A study conducted on the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its effectiveness as a therapeutic agent for lung cancer treatment through apoptosis induction.

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and dimethylamino group also play crucial roles in its activity by interacting with specific enzymes and receptors .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Application Reference
Target Compound Benzamide 4,5-dimethoxy-2-nitro, dimethylamino-furan-ethyl Pharmaceutical lead
N-(4,5-Dimethoxy-2-nitrophenyl)benzamide Benzamide 4,5-dimethoxy-2-nitro Synthetic intermediate
Ranitidine nitroacetamide Acetamide Nitro, furan, dimethylamino Anti-ulcer drug
Etobenzanid Benzamide 2,3-dichloro, ethoxymethoxy Herbicide

Table 2: Substituent Effects on Reactivity and Bioactivity

Feature Target Compound Ranitidine Derivatives Etobenzanid
Nitro Group Electron-deficient, reducible Reducible (pharmacophore) Absent; replaced by Cl
Aromatic Substituents 4,5-dimethoxy (electron-donating) Methyl (electron-neutral) 2,3-dichloro (electron-withdrawing)
Side Chain Dimethylamino-furan-ethyl Sulphanyl-ethyl Ethoxymethoxy

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H18N4O4
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Structural Features

The key features of this compound include:

  • A furan ring , which is known for its role in various biological activities.
  • A dimethylamino group , which may enhance solubility and bioavailability.
  • A nitrobenzamide moiety , which is often associated with antitumor properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and nitro groups have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were observed:

CompoundCell LineIC50 (μM)
Compound 1A5496.75 ± 0.19
Compound 1HCC8276.26 ± 0.33
Compound 1NCI-H3586.48 ± 0.11

These results indicate a promising profile for compounds with similar structures, suggesting that modifications to the furan and nitro groups may enhance efficacy against cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Compounds with furan derivatives have been reported to exhibit broad-spectrum antibacterial effects.

The proposed mechanism involves the binding of these compounds to DNA, inhibiting DNA-dependent enzymes, which is critical for bacterial replication and survival .

Comparative Analysis of Biological Activities

A comparative analysis of various derivatives indicates that structural modifications significantly affect biological activity:

CompoundAntitumor ActivityAntimicrobial Activity
This compoundHighModerate
Compound A (similar structure)ModerateHigh
Compound B (without furan)LowLow

This table illustrates the importance of the furan ring in enhancing both antitumor and antimicrobial activities .

Q & A

Q. Critical Optimization Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates .
  • Temperature Control : Exothermic steps (e.g., amidation) require cooling to ≤0°C to avoid decomposition.
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve electrophilic substitution efficiency in nitro-group positioning .

How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Key analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino, furan, nitro groups) via chemical shifts and splitting patterns.
    • IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

What preliminary biological assays are suitable for evaluating the compound's activity, and how should controls be designed?

Basic Research Question
Assay Types :

  • Enzyme Inhibition Screens : Target kinases or oxidoreductases due to nitrobenzamide's redox activity.
  • Cytotoxicity Assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Q. Control Design :

  • Positive Controls : Reference inhibitors (e.g., staurosporine for kinases).
  • Negative Controls : Solvent-only (e.g., DMSO) and scrambled analogs to rule out nonspecific effects.
  • Dose-Response : Test 5–6 concentrations (1 nM–100 µM) in triplicate .

How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?

Advanced Research Question
Methodology :

Analog Synthesis : Modify substituents (e.g., replace nitro with methoxy, vary furan substitution).

Biological Testing : Compare activity across analogs using standardized assays (see Q3).

Q. Example SAR Findings :

Analog SubstituentBiological Activity TrendReference
Nitro → MethoxyReduced kinase inhibition
Furan-2-yl → Thiophene-2-ylEnhanced cytotoxicity
Dimethylamino → PiperidineImproved solubility, lower potency

Statistical Analysis : Use ANOVA or regression models to correlate structural features with activity .

How should researchers address contradictions in bioassay data across different experimental models for this compound?

Advanced Research Question
Root Cause Analysis :

  • Model Variability : Test compound in isogenic cell lines or primary cells to rule out genetic drift.
  • Assay Conditions : Standardize parameters (e.g., serum concentration, incubation time).
  • Metabolic Stability : Check for species-specific metabolism (e.g., cytochrome P450 differences).

Q. Resolution Strategy :

  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity.
  • Pharmacokinetic Profiling : Measure bioavailability and metabolite formation in vivo .

What advanced computational methods are recommended for predicting interaction mechanisms with biological targets?

Advanced Research Question
Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning) .

What strategies optimize solubility and stability for in vivo studies?

Advanced Research Question
Solubility Enhancement :

  • Co-solvents : Use cyclodextrins or PEG-400 in saline (≤10% v/v) .
  • pH Adjustment : Prepare buffered solutions (pH 4–6) for nitrobenzamide stability.

Q. Stability Measures :

  • Light Protection : Store solutions in amber vials to prevent nitro-group photoreduction.
  • Lyophilization : Freeze-dry the compound with trehalose for long-term storage .

How can reaction mechanisms for key synthetic steps be validated using spectroscopic or kinetic analysis?

Advanced Research Question
Techniques :

  • In Situ IR : Monitor nitro-group reduction intermediates during catalytic hydrogenation.
  • Kinetic Profiling : Use HPLC to track intermediate formation rates under varying temperatures.
  • Isotopic Labeling : Introduce ¹⁵N in the nitro group to trace reaction pathways via NMR .

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